Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate is a chemical compound that features a propargyl group attached to a carbamate moiety, which is further linked to a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate can be synthesized through a multi-step process involving the following key steps:
N-Alkylation: The initial step involves the N-alkylation of 5-bromopyridin-2-amine with propargyl bromide in the presence of a base such as sodium hydroxide.
Carbamate Formation: The resulting N-(5-bromopyridin-2-yl)propargylamine is then reacted with an appropriate chloroformate, such as methyl chloroformate, to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in Sonogashira cross-coupling reactions.
Medicinal Chemistry: The compound’s derivatives have shown potential cytotoxic activity against various cancer cell lines.
Materials Science: It is used in the preparation of thermoresponsive nanogels for drug delivery systems.
Mechanism of Action
The mechanism of action of Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate involves its ability to act as a photosensitizer. Upon exposure to visible light, it generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species can then participate in various oxidative processes, leading to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo cyclocondensation reactions to form benzimidazole derivatives.
Pyrazine- and pyridine-substituted prop-2-yn-1-ols: These compounds are used as intermediates in synthetic reaction series and have applications in pharmaceutical chemistry.
Uniqueness
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate is unique due to its combination of a propargyl group and a brominated pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
prop-2-ynyl N-(5-bromopyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-5-14-9(13)12-8-4-3-7(10)6-11-8/h1,3-4,6H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHCIDYQSQBUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.